Cas no 1708-46-9 (3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)-)

3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
-
- 3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)-
- 2-benzyl-1H-pyridazine-3,6-dione
- AKOS002312188
- SCHEMBL6133942
- BAA70846
- 1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione
- 2-benzyl-6-hydroxy-3(2H)-pyridazinone
- 1708-46-9
- STL020466
- STK974120
- 2-benzyl-6-hydroxypyridazin-3(2H)-one
- 1-benzyl-1,2-dihydropyridazine-3,6-dione
- SR-01000013110-1
- SCHEMBL21055329
- starbld0037634
- HMS1653N13
- Oprea1_865414
- CS-0256522
- DTXSID20350574
- EN300-6494515
- SR-01000013110
- 2-benzyl-6-hydroxypyridazin-3-one
- Z57347465
-
- インチ: InChI=1S/C11H10N2O2/c14-10-6-7-11(15)13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14)
- InChIKey: JXOUKUODPDOMDY-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CN2C(=O)C=CC(=O)N2
計算された属性
- せいみつぶんしりょう: 202.0743
- どういたいしつりょう: 202.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- PSA: 49.41
3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6494515-5.0g |
1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione |
1708-46-9 | 95% | 5.0g |
$2360.0 | 2023-07-07 | |
Enamine | EN300-6494515-0.5g |
1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione |
1708-46-9 | 95% | 0.5g |
$636.0 | 2023-07-07 | |
Enamine | EN300-6494515-10.0g |
1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione |
1708-46-9 | 95% | 10.0g |
$3500.0 | 2023-07-07 | |
1PlusChem | 1P0078MO-500mg |
3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- |
1708-46-9 | 95% | 500mg |
$742.00 | 2025-02-21 | |
A2B Chem LLC | AD36976-1g |
3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- |
1708-46-9 | 95% | 1g |
$891.00 | 2024-04-20 | |
A2B Chem LLC | AD36976-10g |
3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- |
1708-46-9 | 95% | 10g |
$3720.00 | 2024-04-20 | |
Enamine | EN300-6494515-0.1g |
1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione |
1708-46-9 | 95% | 0.1g |
$282.0 | 2023-07-07 | |
Enamine | EN300-6494515-0.25g |
1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione |
1708-46-9 | 95% | 0.25g |
$403.0 | 2023-07-07 | |
Enamine | EN300-6494515-2.5g |
1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione |
1708-46-9 | 95% | 2.5g |
$1594.0 | 2023-07-07 | |
1PlusChem | 1P0078MO-2.5g |
3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- |
1708-46-9 | 95% | 2.5g |
$1807.00 | 2025-02-21 |
3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)-に関する追加情報
Introduction to 3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl) and Its CAS No. 1708-46-9
3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl), identified by the Chemical Abstracts Service Number (CAS No.) 1708-46-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of a phenylmethyl (benzyl) group at the 2-position introduces unique reactivity and potential biological activity, making it a subject of considerable interest in drug discovery and development.
The structure of 3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl) features a central pyridazine core with carbonyl groups at the 3 and 6 positions, contributing to its dione functionality. The addition of a 1,2-dihydro substituent further modifies its electronic properties, enhancing its ability to interact with biological targets. This compound's molecular framework suggests potential applications in the synthesis of pharmacophores for treating various diseases, particularly those involving enzyme inhibition or receptor binding.
In recent years, there has been growing interest in exploring the pharmacological properties of pyridazine derivatives due to their structural versatility and biological relevance. Studies have demonstrated that compounds with similar scaffolds exhibit promising activities against inflammatory diseases, neurodegenerative disorders, and infectious pathogens. The phenylmethyl group in 3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl) serves as a key pharmacophore, enabling interactions with specific binding sites on target proteins or enzymes.
One of the most compelling aspects of this compound is its potential as a precursor for more complex drug molecules. Researchers have leveraged its structural features to design analogs with enhanced potency and selectivity. For instance, modifications at the 2-position or the incorporation of additional functional groups have led to derivatives that show improved pharmacokinetic profiles. These findings underscore the importance of 3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl) as a building block in medicinal chemistry.
The synthesis of 3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl) involves multi-step organic reactions that highlight the compound's synthetic accessibility. Traditional methods often employ condensation reactions between appropriate precursors to form the pyridazine ring system. Subsequent functionalization at the 2-position with a phenylmethyl group can be achieved through alkylation or other coupling strategies. Advances in synthetic chemistry have also enabled more efficient and scalable production methods, facilitating its use in industrial applications.
From a biological perspective, the dione functionality in 3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl) plays a crucial role in modulating its interactions with biological targets. The electron-withdrawing nature of the carbonyl groups enhances electrophilicity at certain positions on the molecule, allowing for covalent or non-covalent binding to proteins such as kinases or transcription factors. This property has been exploited in developing inhibitors for therapeutic targets associated with cancer and metabolic diseases.
Recent computational studies have further illuminated the mechanistic aspects of 3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)'s interactions with biological systems. Molecular dynamics simulations and quantum chemical calculations have provided insights into how its structure influences binding affinity and specificity. These computational approaches complement experimental efforts by predicting potential drug candidates and optimizing their properties before synthesis.
The pharmaceutical industry has shown particular interest in leveraging pyridazine derivatives for their anti-inflammatory and antimicrobial properties. Preclinical studies have indicated that compounds structurally related to 3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl) exhibit significant activity against bacterial pathogens and inflammatory cytokines. Such findings have spurred further investigation into developing novel therapeutics based on this scaffold.
In conclusion,3,6-Pyridazinedione, 1,2-dihydro-, phenylmethyl> (CAS No.1708-46--9) represents a valuable asset in pharmaceutical research due to its structural complexity and biological potential. Its role as a precursor for drug development underscores its importance in advancing therapeutic strategies for diverse diseases. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal chemistry innovation.
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